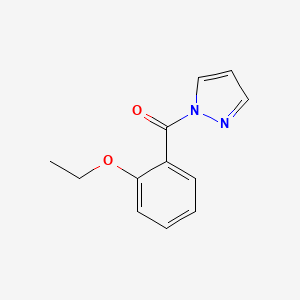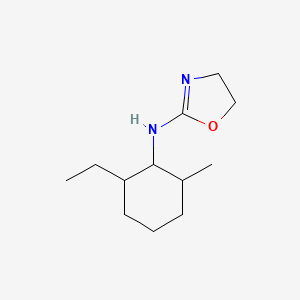
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine is a synthetic organic compound that belongs to the class of oxazoline derivatives This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with ethyl and methyl groups, and an oxazoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2-ethyl-6-methylcyclohexanone with an appropriate amine and a source of oxazoline. One common method is the condensation reaction between 2-ethyl-6-methylcyclohexanone and 2-aminoethanol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxazoline derivatives with additional functional groups.
Reduction: Amine derivatives with reduced oxazoline ring.
Substitution: Substituted oxazoline compounds with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to bind to DNA or proteins, potentially interfering with cellular processes and exhibiting anticancer properties.
類似化合物との比較
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine can be compared with other oxazoline derivatives and cyclohexyl compounds:
Similar Compounds:
Uniqueness:
- The presence of both ethyl and methyl groups on the cyclohexyl ring provides unique steric and electronic properties.
- The oxazoline ring offers versatility in chemical reactions and potential biological activities.
- Its combined structural features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylcyclohexyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H22N2O/c1-3-10-6-4-5-9(2)11(10)14-12-13-7-8-15-12/h9-11H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
YOVBOVGCGOBAKN-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(C1NC2=NCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)


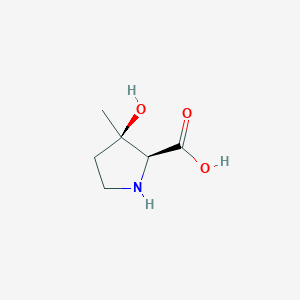

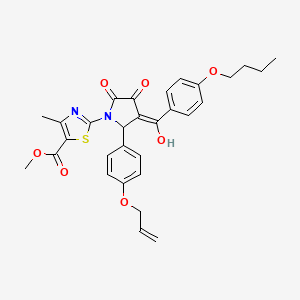
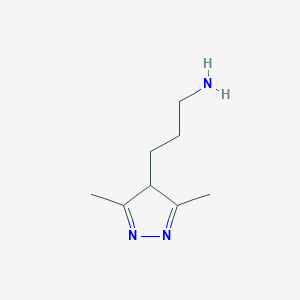
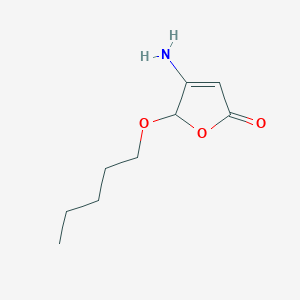

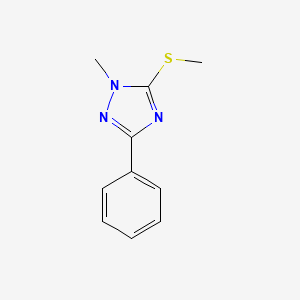
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
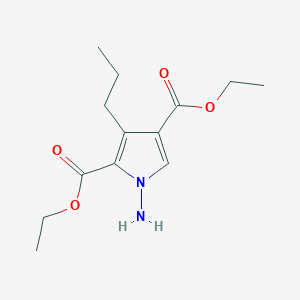
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
